molecular formula C14H20N2O2 B1628066 1,4-Dimorpholinobenzene CAS No. 4096-22-4

1,4-Dimorpholinobenzene

Cat. No.: B1628066
CAS No.: 4096-22-4
M. Wt: 248.32 g/mol
InChI Key: OBUZMRRVPUXPPZ-UHFFFAOYSA-N
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Description

1,4-Dimorpholinobenzene (CAS 10265-06-8) is a substituted benzene derivative featuring two morpholine groups (-N-(CH₂)₂O) attached at the 1 and 4 positions of the aromatic ring. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the compound. This structure renders this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its electron-rich aromatic system enhances reactivity in cross-coupling reactions, while the morpholine substituents improve solubility in polar solvents compared to non-functionalized benzene derivatives.

Properties

CAS No.

4096-22-4

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(4-morpholin-4-ylphenyl)morpholine

InChI

InChI=1S/C14H20N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-4H,5-12H2

InChI Key

OBUZMRRVPUXPPZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dimorpholinobenzene belongs to a broader class of diarylamines and substituted benzenes. Below is a comparative analysis with structurally analogous compounds, focusing on electronic properties, applications, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Substituents Key Properties Applications Toxicity/Handling Precautions
This compound Morpholine (-N-(CH₂)₂O) - Electron-rich aromatic system
- High solubility in polar solvents
- Moderate thermal stability
- Pharmaceutical intermediates
- Ligands in catalysis
Limited toxicity data; handle with standard PPE
Diphenylamine Two phenyl (-C₆H₅) groups - Planar structure with conjugated π-system
- Low polarity
- Oxidative instability
- Antioxidants in polymers
- Dye synthesis
Suspected carcinogen; requires ventilation
1,4-Diaminobenzene Two amine (-NH₂) groups - Strong electron-donating groups
- High reactivity in electrophilic substitution
- Poor solubility in non-polar solvents
- Polymer precursors (e.g., Kevlar)
- Photographic developers
Skin sensitizer; corrosive
1,4-Dibromo-2,3-difluorobenzene Halogens (Br, F) - Electron-deficient aromatic ring
- High reactivity in Suzuki couplings
- Volatile and hygroscopic
- Building block in OLED materials
- Cross-coupling reactions
Toxic upon inhalation; requires inert handling

Key Research Findings

Electronic Effects: Morpholine substituents in this compound donate electron density via resonance, activating the benzene ring toward electrophilic aromatic substitution. This contrasts with halogenated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene), which deactivate the ring . Compared to diphenylamine, this compound exhibits reduced oxidative degradation due to the saturated morpholine ring, enhancing stability in catalytic applications .

Solubility and Reactivity: The polar morpholine groups improve solubility in solvents like DMSO and ethanol, whereas diphenylamine and halogenated analogs require non-polar solvents (e.g., toluene) . Halogenated derivatives (e.g., 1,4-dibromo-2,3-difluorobenzene) are more reactive in cross-coupling reactions but pose higher safety risks due to volatility and toxicity .

Halogenated analogs require specialized handling under inert atmospheres, unlike morpholine derivatives, which are typically stable at room temperature .

Contradictions and Limitations

  • Safety information for this compound is inferred from morpholine’s general toxicity profile; rigorous toxicological studies are needed.

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